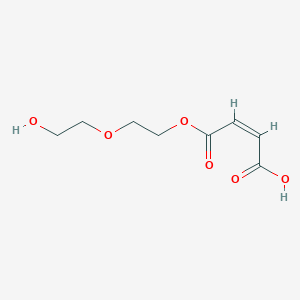

Maleic acid, mono(hydroxyethoxyethyl) ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

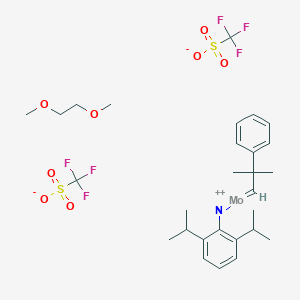

Maleic acid, mono(hydroxyethoxyethyl) ester, also known as hydroxyethyl maleate, is a chemical compound that is commonly used in scientific research. It is an ester of maleic acid and 2-hydroxyethyl ether. This compound has a variety of applications in the field of biochemistry and physiology. In

Applications De Recherche Scientifique

Hydroxyethyl maleate has a variety of applications in scientific research. It is commonly used as a crosslinking agent for the synthesis of hydrogels. Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water. They are used in a variety of applications such as drug delivery, tissue engineering, and wound healing.

Hydroxyethyl maleate is also used as a monomer for the synthesis of copolymers. Copolymers are polymers that are composed of two or more different monomers. They have a variety of applications such as coatings, adhesives, and biomedical materials.

Mécanisme D'action

Hydroxyethyl maleate acts as a crosslinking agent by reacting with functional groups on polymer chains such as hydroxyl, carboxyl, and amino groups. This reaction forms covalent bonds between the polymer chains, resulting in the formation of a hydrogel. The crosslinking density of the hydrogel can be controlled by adjusting the concentration of Maleic acid, mono(hydroxyethoxyethyl) ester maleate.

Effets Biochimiques Et Physiologiques

Hydroxyethyl maleate has been shown to have low toxicity and biocompatibility. It is easily metabolized by the body and does not accumulate in tissues. It has been used in a variety of biomedical applications such as drug delivery, tissue engineering, and wound healing.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Maleic acid, mono(hydroxyethoxyethyl) ester maleate as a crosslinking agent is its ability to form hydrogels with controlled crosslinking density. This allows researchers to tailor the properties of the hydrogel to suit their specific needs. Hydroxyethyl maleate is also easily synthesized and readily available.

One limitation of using Maleic acid, mono(hydroxyethoxyethyl) ester maleate is its sensitivity to moisture. It must be stored in a dry environment to prevent hydrolysis. Hydroxyethyl maleate also has a short shelf life and must be used within a certain time frame.

Orientations Futures

There are many future directions for the use of Maleic acid, mono(hydroxyethoxyethyl) ester maleate in scientific research. One area of interest is the development of hydrogels for drug delivery. Hydrogels can be used to encapsulate drugs and release them in a controlled manner. Hydroxyethyl maleate can be used to crosslink the hydrogel and control the release rate of the drug.

Another area of interest is the use of Maleic acid, mono(hydroxyethoxyethyl) ester maleate in tissue engineering. Hydrogels can be used as scaffolds for the growth of cells and tissues. Hydroxyethyl maleate can be used to crosslink the hydrogel and control the mechanical properties of the scaffold.

In conclusion, Maleic acid, mono(hydroxyethoxyethyl) ester maleate is a versatile compound with a variety of applications in scientific research. Its ability to form hydrogels with controlled crosslinking density makes it a valuable tool for researchers in the fields of biochemistry and physiology. As new applications are discovered, Maleic acid, mono(hydroxyethoxyethyl) ester maleate will continue to play an important role in scientific research.

Méthodes De Synthèse

Hydroxyethyl maleate can be synthesized using a variety of methods. One method involves the reaction of maleic anhydride with 2-Maleic acid, mono(hydroxyethoxyethyl) ester ether in the presence of a catalyst such as sulfuric acid or phosphoric acid. Another method involves the reaction of maleic acid with 2-Maleic acid, mono(hydroxyethoxyethyl) ester ether in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide.

Propriétés

Numéro CAS |

10099-72-6 |

|---|---|

Nom du produit |

Maleic acid, mono(hydroxyethoxyethyl) ester |

Formule moléculaire |

C8H12O6 |

Poids moléculaire |

204.18 g/mol |

Nom IUPAC |

(Z)-4-[2-(2-hydroxyethoxy)ethoxy]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C8H12O6/c9-3-4-13-5-6-14-8(12)2-1-7(10)11/h1-2,9H,3-6H2,(H,10,11)/b2-1- |

Clé InChI |

JHJLPMDWCPTBLD-UPHRSURJSA-N |

SMILES isomérique |

C(COCCOC(=O)/C=C\C(=O)O)O |

SMILES |

C(COCCOC(=O)C=CC(=O)O)O |

SMILES canonique |

C(COCCOC(=O)C=CC(=O)O)O |

Synonymes |

Maleic acid hydrogen 1-[2-(2-hydroxyethoxy)ethyl] ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

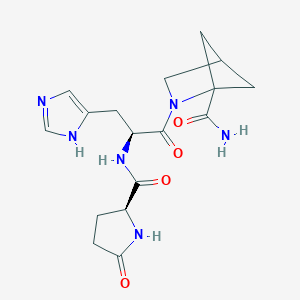

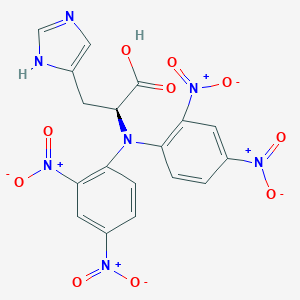

![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)

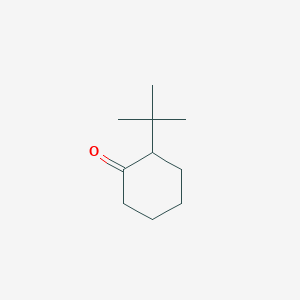

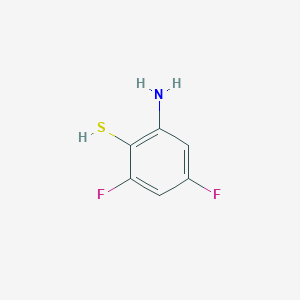

![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)